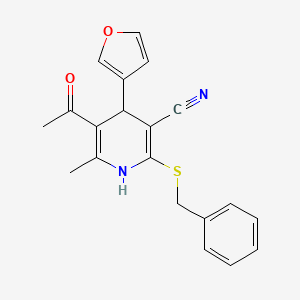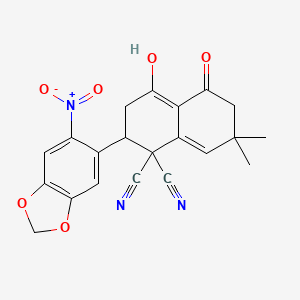![molecular formula C16H11FN2OS B3881657 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881657.png)
2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
Vue d'ensemble
Description
“2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole” is a derivative of benzothiazole, a class of bicyclic heterocyclic compounds . Benzothiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, involves the fusion of a thiazole ring with a benzene ring . The specific synthesis process of this compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a thiazole ring with a benzene ring, forming the benzothiazole nucleus . The compound also features a fluorophenyl group and a methoxy group attached to the imidazo and benzothiazole rings, respectively .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing the generation of free radicals, the compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
Its considerable in vitro anticancer activity suggests that it has favorable bioavailability .
Result of Action
The compound exhibits considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The compound can overcome this by acting as a radiosensitizer .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer research. However, one of the main limitations is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole. One of the most promising areas is in the development of new anticancer drugs based on its structure. It can also be studied for its potential use as a diagnostic tool for cancer detection. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various areas of scientific research. Its potent anticancer activity and anti-inflammatory and antioxidant properties make it a promising candidate for cancer research. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against various types of cancer cells. It has also been studied for its potential use as a diagnostic tool for cancer detection.
Analyse Biochimique
Biochemical Properties
The compound 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been found to interact with various enzymes and proteins, contributing to its biochemical reactions . For instance, it has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line . The presence of sulfonamide in combination with methoxy substitution in this compound has been found to enhance DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .
Cellular Effects
In terms of cellular effects, this compound has been found to have a significant impact on various types of cells and cellular processes . For instance, it has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to exhibit radiosensitizing activity over the Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYEYNWLFPVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-4-(2-furyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881578.png)
![5-acetyl-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881581.png)
![5-acetyl-3-amino-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881584.png)
![5-acetyl-3-amino-6-methyl-4-(3-methylphenyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881593.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)





![3-({[1-(1-adamantyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3881641.png)
![7-chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881648.png)
![2-(3-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881649.png)
